molecular formula C16H12FNO B4256760 2-(5-fluoro-2-methoxyphenyl)quinoline

2-(5-fluoro-2-methoxyphenyl)quinoline

Cat. No.: B4256760
M. Wt: 253.27 g/mol
InChI Key: PTARATFCADXBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-2-methoxyphenyl)quinoline is a synthetic quinoline derivative of significant interest in early-stage pharmacological research, particularly in the field of oncology. Quinoline scaffolds are recognized for their diverse biological activities, and recent studies highlight quinoline-4-carboxamide derivatives as potent inhibitors of key oncogenic targets. Specifically, such compounds have demonstrated promising anti-proliferative activity against a panel of cancer cell lines, including colon, pancreatic, and breast cancer, by suppressing proliferative potential in a concentration-dependent manner . The mechanism of action is associated with the inhibition of phosphoinositide-dependent kinase-1 (PDK1), a key regulator of the PI3K/AKT/mTOR cell survival pathway. Inhibition of PDK1 can disrupt this pathway, leading to the induction of apoptosis in cancer cells . The molecular design of this compound incorporates two strategically important functional groups. The methoxy group is a common pharmacophore in approved drugs that can influence a molecule's binding affinity and metabolic stability by acting as a hydrogen bond acceptor and providing electron-donating effects . The fluoro atom is a small, highly electronegative substituent frequently used in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and bioavailability . The fusion of a fluorinated methoxyphenyl moiety to the quinoline core creates a unique chemical entity intended for research applications in drug discovery and development . Its primary research value lies in its potential as a lead compound for the development of novel targeted cancer therapies and as a chemical probe for studying PDK1-related signaling pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c1-19-16-9-7-12(17)10-13(16)15-8-6-11-4-2-3-5-14(11)18-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTARATFCADXBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methoxyphenyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for fluorinated quinolines, including this compound, often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, with a focus on high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2-methoxyphenyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

2-(5-fluoro-2-methoxyphenyl)quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The incorporation of the fluorine atom enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of quinoline derivatives analogous to 2-(5-fluoro-2-methoxyphenyl)quinoline:

Compound Name Substituents Key Properties/Activities Reference
This compound Quinoline-2-phenyl with 5-F, 2-OMe Hypothesized: Enhanced solubility (OMe) and bioactivity (F) N/A
5-Chloro-7-(2-fluorophenyl)-8-isopropoxyquinoline Quinoline-7-(2-F-phenyl), 5-Cl, 8-OiPr Antimicrobial, antiviral; bulky OiPr enhances stability
5-Chloro-7-(2-methoxyphenyl)-8-isopropoxyquinoline Quinoline-7-(2-OMe-phenyl), 5-Cl, 8-OiPr Improved binding affinity due to OMe; potential anticancer activity
4-Chloro-6-fluoro-2-methoxyquinoline Quinoline-4-Cl, 6-F, 2-OMe Unique substitution pattern enhances chemical reactivity and antimicrobial properties
8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid Quinoline-8-Cl, 5-OMe, 2-phenyl, 4-COOH Carboxylic acid group enables metal chelation; antibacterial applications
5,7-Difluoro-2-methylquinoline Quinoline-5,7-F, 2-Me Dual fluorine substitution improves antimicrobial potency

Key Observations :

  • Fluorine Substitution: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. For example, 5,7-difluoro-2-methylquinoline shows stronger antimicrobial activity than mono-fluorinated analogs .
  • Methoxy Group: The methoxy group (OMe) improves solubility and modulates electronic effects. In 4-chloro-6-fluoro-2-methoxyquinoline, the OMe at position 2 balances the electron-withdrawing effects of Cl and F, enhancing reactivity .
  • Bulky Substituents: Compounds like 5-chloro-7-(2-methoxyphenyl)-8-isopropoxyquinoline incorporate bulky isopropoxy (OiPr) groups, which improve thermal stability and prolong biological half-life .

Unique Features of this compound

  • Positional Specificity : The fluorine at position 5 of the phenyl ring may reduce steric hindrance compared to ortho-substituted analogs, facilitating binding to enzymes or receptors.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methods :
  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism .
  • Error analysis : Calculate 95% confidence intervals for IC₅₀ values from triplicate experiments .
  • Synergy scoring : Apply Chou-Talalay or Bliss independence models for combination therapy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-fluoro-2-methoxyphenyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-(5-fluoro-2-methoxyphenyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.